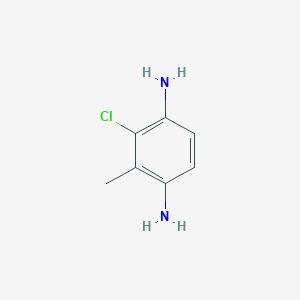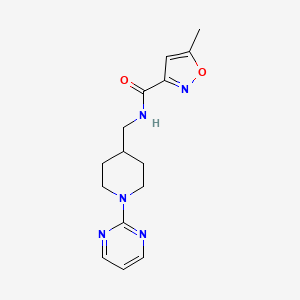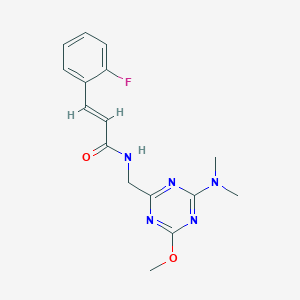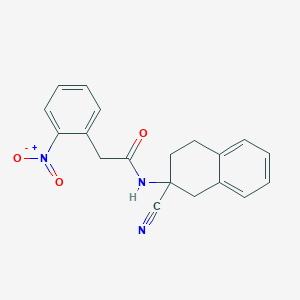![molecular formula C25H22N4O4S B2669984 N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide CAS No. 422278-33-9](/img/structure/B2669984.png)
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” is a chemical compound with the molecular formula C27H32N4O4S . It has a molecular weight of 508.63200 . The compound is part of the benzamide class of compounds, which have been widely used in various fields including medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with various functional groups attached . These include an ethoxyanilino group, a sulfanyl group, and a quinazolinone group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 508.63200 . Its exact mass is 508.21400 . The compound has a LogP value of 5.27830, indicating its lipophilicity . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Applications De Recherche Scientifique
Pharmacological Activities
Antihypertensive and Diuretic Potential : Quinazoline derivatives, similar in structure to the compound , have been investigated for their potential as diuretic and antihypertensive agents. These compounds have shown promising results in animal models, indicating their utility in managing conditions related to blood pressure and fluid balance (Rahman et al., 2014).
Anticancer Activity : Some quinazoline compounds exhibit significant anticancer activity. They have been tested for their potential cytotoxicity against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Nowak et al., 2015).
Biochemical Research
Enzyme Inhibition Studies : Quinazoline derivatives are explored for their role in inhibiting various enzymes. This application is crucial in understanding biochemical pathways and developing therapeutic agents for various diseases (Marsham et al., 1989).
PI3K Inhibitors and Anticancer Agents : Specific quinazoline compounds are proposed as novel structures for PI3K inhibitors, showing potential as anticancer agents. Their antiproliferative activities have been evaluated against various human cancer cell lines (Shao et al., 2014).
Antimicrobial Properties
- Potential Antimicrobial Agents : Some new quinazoline compounds have been synthesized and screened for their antibacterial and antifungal activities. They have shown effectiveness against a range of bacterial and fungal pathogens (Desai et al., 2007).
Chemical Synthesis and Transformation
Advanced Synthesis Techniques : Research on quinazolines includes exploring advanced synthesis techniques like microwave-assisted synthesis, which is critical for the rapid and efficient production of these compounds (Selvam et al., 2007).
Transformations in Chemical Structures : Studies on quinazolines also involve understanding their chemical behavior and transformations, which is important for developing new compounds with desired properties (Aleqsanyan & Hambardzumyan, 2021).
Orientations Futures
The future directions for research on “N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” could involve exploring its potential applications in various fields, such as medicine and industry, given the wide range of uses of benzamide compounds . Additionally, further studies could be conducted to determine its mechanism of action and to explore its chemical reactivity.
Propriétés
IUPAC Name |
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-33-19-14-12-18(13-15-19)26-22(30)16-34-25-27-21-11-7-6-10-20(21)24(32)29(25)28-23(31)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUNDPXSIXRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)


![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2669919.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)



